molecular formula C11H13FN2O4 B15090500 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

Cat. No.: B15090500
M. Wt: 256.23 g/mol
InChI Key: WSVJEBYZLNXQIC-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methoxypropyl)-4-nitrobenzamide is a benzamide derivative featuring a 3-fluoro substituent on the aromatic ring and a 4-nitro group, with a 3-methoxypropylamine side chain. This compound combines halogenation (fluorine) and nitro functionalization, which are strategic modifications in medicinal chemistry to enhance bioavailability, metabolic stability, and target binding affinity. The 3-methoxypropyl group may improve solubility, while the nitro and fluorine substituents influence electronic and steric properties .

Properties

Molecular Formula

C11H13FN2O4

Molecular Weight

256.23 g/mol

IUPAC Name

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C11H13FN2O4/c1-18-6-2-5-13-11(15)8-3-4-10(14(16)17)9(12)7-8/h3-4,7H,2,5-6H2,1H3,(H,13,15)

InChI Key

WSVJEBYZLNXQIC-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a fluorobenzene derivative, followed by the introduction of the methoxypropyl group through nucleophilic substitution. The final step involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. The methoxypropyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and bioactivities of 3-fluoro-N-(3-methoxypropyl)-4-nitrobenzamide with similar compounds:

Compound Name Substituents/Modifications Bioactivity (Reported) Physicochemical Properties
This compound 3-Fluoro, 4-nitro, 3-methoxypropyl side chain Inferred: Potential anticonvulsant Higher logP (fluorine), moderate solubility
N-(3-Methoxypropyl)-4-nitrobenzamide (YF-1209) 4-Nitro, 3-methoxypropyl Not explicitly reported Lower logP (no fluorine)
4-Nitro-N-phenylbenzamides 4-Nitro, varied phenyl substituents Anticonvulsant (ED50 = 31.8–90.3 µmol/kg) Varies; nitro enhances electron withdrawal
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro, 3-chloro-phenethyl side chain Hybrid molecule (neuropharmacological) Higher molecular weight (Cl substituent)
4-Nitro-N-(3-nitrophenyl)benzamide Dual nitro groups (4-nitro, 3-nitrophenyl) Laboratory derivative (no bioactivity) High reactivity, potential mutagenicity

Key Observations

Fluorine vs. Chlorine Substituents: The 3-fluoro group in the target compound offers greater electronegativity and smaller steric bulk compared to chlorine in N-(3-chlorophenethyl)-4-nitrobenzamide. This may enhance binding precision to hydrophobic enzyme pockets while reducing off-target interactions .

Nitro Group Positioning :

  • The 4-nitro configuration in the target compound aligns with anticonvulsant 4-nitro-N-phenylbenzamides (e.g., ED50 = 31.8 µmol/kg) . In contrast, 3-nitro isomers (e.g., YF-1210 in ) lack reported bioactivity, suggesting para-nitro placement is critical for efficacy.

Side Chain Modifications :

  • The 3-methoxypropyl group in the target compound and YF-1209 likely improves solubility compared to aromatic side chains (e.g., phenethyl in ). Methoxy groups enhance water solubility via hydrogen bonding, balancing the hydrophobic effects of fluorine and nitro groups.

Pharmacological Potential and Challenges

  • Anticonvulsant Activity : The nitro group’s electron-withdrawing effect enhances interaction with voltage-gated ion channels, a mechanism observed in 4-nitro-N-phenylbenzamides . Fluorine’s inductive effect could further stabilize these interactions.
  • Mutagenicity Risks : Nitroaromatics like 4-nitro-N-(3-nitrophenyl)benzamide pose mutagenic risks due to nitroso intermediate formation. The target compound’s single nitro group may mitigate this, but preclinical toxicity studies are essential.

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